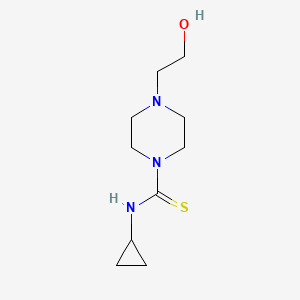![molecular formula C16H17NO5S B5885691 methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5885691.png)
methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate, also known as MMSB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. MMSB is a sulfonamide derivative that has been synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-aminobenzoic acid, followed by esterification with methanol.
Wirkmechanismus
The mechanism of action of methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a critical role in the regulation of pH balance in the body. In addition, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by activating a series of intracellular signaling pathways. In bacteria, this compound has been shown to disrupt the integrity of the bacterial cell wall, leading to cell death. In plants and insects, this compound has been shown to inhibit key metabolic enzymes, leading to growth inhibition and ultimately death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate in lab experiments is its versatility, as it can be used in a range of applications, including cancer research, microbiology, and agriculture. In addition, this compound is relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of using this compound is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell types. Therefore, careful consideration must be given to the concentration and duration of exposure when using this compound in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another area of interest is the use of this compound as a potential herbicide and insecticide, with the aim of developing more sustainable and environmentally friendly alternatives to traditional chemical pesticides. Further research is also needed to fully elucidate the mechanism of action of this compound and to explore its potential applications in other fields, such as materials science and nanotechnology.
Conclusion:
This compound, or this compound, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of this compound involves a multi-step process, and it has been extensively studied for its potential applications in medicine, agriculture, and materials science. This compound exhibits a range of biochemical and physiological effects, and its versatility makes it a valuable tool for researchers. However, careful consideration must be given to its potential toxicity when using it in lab experiments. Future research on this compound is needed to fully understand its mechanism of action and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate involves a multi-step process that begins with the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 4-aminobenzoic acid in the presence of a base such as triethylamine. This reaction results in the formation of an intermediate product, which is then treated with methanol in the presence of a strong acid catalyst such as sulfuric acid to yield the final product, this compound. The overall yield of this synthesis method is reported to be around 50%.
Wissenschaftliche Forschungsanwendungen
Methyl 4-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}benzoate has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells through the induction of apoptosis. This compound has also been investigated for its potential use as an antimicrobial agent, with studies showing its effectiveness against a range of bacterial and fungal species. In addition, this compound has been explored as a potential herbicide and insecticide due to its ability to inhibit the activity of key enzymes involved in plant and insect metabolism.
Eigenschaften
IUPAC Name |
methyl 4-[(2-methoxy-5-methylphenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-11-4-9-14(21-2)15(10-11)23(19,20)17-13-7-5-12(6-8-13)16(18)22-3/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOWBPFKWJKJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)
![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)
![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)
![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)
![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5885656.png)
![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5885665.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)




